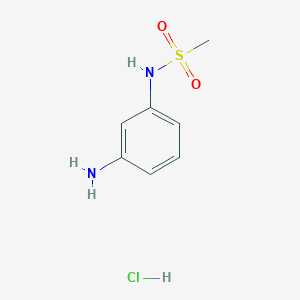

N-(3-Aminophenyl)methanesulfonamide hydrochloride

Description

Contextual Placement within Aminophenyl Sulfonamide Chemistry

Aminophenyl sulfonamides are a class of organic compounds characterized by an amino group and a sulfonamide group attached to a phenyl ring. The relative positions of these functional groups (ortho, meta, or para) significantly influence the molecule's physical and chemical properties, as well as its biological activity. N-(3-Aminophenyl)methanesulfonamide hydrochloride, with its meta-substituted aminophenyl moiety, is a distinct isomer with its own unique reactivity and potential applications.

The sulfonamide group itself is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The methanesulfonamide (B31651) group, in particular, is often utilized in drug design to improve pharmacokinetic properties. The primary amino group on the phenyl ring serves as a versatile synthetic handle, allowing for a variety of chemical modifications to generate diverse libraries of compounds for screening and lead optimization.

Research Significance and Scope of Investigation

The primary significance of this compound in research lies in its role as a versatile intermediate for the synthesis of novel compounds. Researchers utilize this molecule as a starting material to explore new chemical space and develop compounds with tailored biological activities. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Investigations involving this compound and its derivatives often focus on their potential as inhibitors of specific enzymes or as modulators of biological pathways implicated in various diseases. The structural motif of an aminophenyl sulfonamide is a key feature in many biologically active molecules, and this compound provides a readily available platform for the exploration of structure-activity relationships (SAR) in this chemical class. The scope of its investigation is broad, spanning from fundamental synthetic methodology development to the early stages of drug discovery. For instance, derivatives of aminophenyl sulfonamides have been explored for their potential in developing new anticancer agents. nih.gov

Established Synthetic Routes to N-(3-Aminophenyl)methanesulfonamide

Sulfonamide Formation from Aminophenyl Precursors

One of the primary routes to N-(3-Aminophenyl)methanesulfonamide involves the direct reaction of a suitable aminophenyl precursor, namely m-phenylenediamine, with a sulfonating agent. This method leverages the nucleophilic character of the amino groups to form the sulfonamide bond.

The reaction is typically carried out by treating m-phenylenediamine with methanesulfonyl chloride in an appropriate solvent. The stoichiometry of the reactants is a critical parameter to control, as the presence of two amino groups in m-phenylenediamine can lead to the formation of the undesired N,N'-disulfonylated by-product. To favor the formation of the mono-sulfonated product, a careful addition of methanesulfonyl chloride to a solution of m-phenylenediamine is often employed. The use of a base, such as pyridine or triethylamine, is common to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine.

The general reaction scheme is as follows:

C₆H₄(NH₂)₂ + CH₃SO₂Cl → C₆H₄(NH₂)(NHSO₂CH₃) + HCl

The resulting N-(3-Aminophenyl)methanesulfonamide is then typically isolated and purified before being converted to its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a suitable solvent, leading to the precipitation of this compound.

Table 1: Key Reactants and Reagents for Sulfonamide Formation

| Reactant/Reagent | Role | Typical Examples |

|---|---|---|

| Aminophenyl Precursor | Source of the aminophenyl moiety | m-Phenylenediamine |

| Sulfonating Agent | Provides the methanesulfonyl group | Methanesulfonyl chloride |

| Base | Neutralizes HCl by-product | Pyridine, Triethylamine |

| Solvent | Reaction medium | Dichloromethane, Tetrahydrofuran |

| Acid for Salt Formation | Forms the hydrochloride salt | Hydrochloric acid |

Nitro Group Reduction Strategies for Aminophenyl Derivatives

An alternative and widely used synthetic strategy involves the reduction of a nitro-substituted precursor, N-(3-nitrophenyl)methanesulfonamide. This method is advantageous as it often provides a higher degree of regioselectivity in the initial sulfonation step, as the nitro group deactivates the aromatic ring towards electrophilic substitution, and its subsequent reduction to an amino group is a well-established and efficient transformation.

The synthesis begins with the reaction of 3-nitroaniline (B104315) with methanesulfonyl chloride to produce N-(3-nitrophenyl)methanesulfonamide. This intermediate is then subjected to a reduction step to convert the nitro group into an amine. Several reduction methods can be employed, with catalytic hydrogenation being one of the most common and environmentally friendly options. This process typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, are optimized to ensure complete reduction of the nitro group without affecting the sulfonamide functionality.

Other reducing agents can also be utilized, including metals in acidic media, such as iron (Fe) in the presence of acetic acid or hydrochloric acid, or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. These methods, while effective, often require stoichiometric amounts of the metal reductant and can generate significant amounts of metallic waste, making catalytic hydrogenation a more sustainable choice for large-scale production.

Following the reduction, the resulting N-(3-Aminophenyl)methanesulfonamide is isolated and converted to its hydrochloride salt as previously described.

Table 2: Common Reagents for Nitro Group Reduction

| Reduction Method | Key Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Elevated pressure and temperature |

| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid or HCl | Heating |

| Metal Salt Reduction | Tin(II) chloride (SnCl₂), HCl | Room temperature or gentle heating |

Precursor Reactants and Reagent Considerations

The choice of precursor reactants and reagents is crucial for the successful synthesis of this compound.

For the sulfonamide formation route , the primary precursors are m-phenylenediamine and methanesulfonyl chloride. The purity of m-phenylenediamine is important to avoid side reactions. Methanesulfonyl chloride should be handled with care due to its reactivity and corrosive nature. The selection of the base and solvent can also influence the reaction rate and yield.

In the nitro group reduction route , the key starting materials are 3-nitroaniline and methanesulfonyl chloride. The subsequent reduction step requires a suitable reducing agent. For catalytic hydrogenation, the choice of catalyst and its loading are critical parameters. When using metal-based reducing agents, the purity of the metal and the concentration of the acid are important considerations.

Optimization of Synthesis Parameters

To ensure high yield, purity, and cost-effectiveness, the optimization of synthesis parameters is a critical aspect of producing this compound.

Stoichiometric Control and Reaction Time Optimization

In the direct sulfonylation of m-phenylenediamine, precise stoichiometric control is paramount to favor the formation of the desired mono-sulfonated product over the di-sulfonylated by-product. Typically, a slight excess of m-phenylenediamine may be used to ensure the complete consumption of the more expensive methanesulfonyl chloride and to minimize the formation of the di-substituted product. Reaction time is also a key variable that needs to be optimized. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Minimization of By-product Formation

The formation of by-products can significantly impact the purity and yield of the final product. In the sulfonylation of m-phenylenediamine, the primary by-product is the N,N'-bis(methylsulfonyl)-1,3-phenylenediamine. Its formation can be minimized by controlling the stoichiometry of the reactants, the rate of addition of methanesulfonyl chloride, and the reaction temperature.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-aminophenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)9-7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOGTZQOJAPQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization of N 3 Aminophenyl Methanesulfonamide Hydrochloride

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(3-Aminophenyl)methanesulfonamide, the spectrum would show distinct signals for the aromatic protons, the amine (NH2) protons, the sulfonamide (NH) proton, and the methyl (CH3) protons. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The methyl group protons would appear as a sharp singlet, typically in the upfield region. The protons on the nitrogen atoms (amine and sulfonamide) would appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for N-(3-Aminophenyl)methanesulfonamide would show several signals in the aromatic region corresponding to the different carbons of the benzene (B151609) ring and one signal in the aliphatic (upfield) region corresponding to the methyl carbon.

Table 1: Predicted NMR Spectral Data for N-(3-Aminophenyl)methanesulfonamide This table is based on typical chemical shifts for similar functional groups.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~6.5 - 7.2 | Multiplet | 4H | C₆H₄ |

| Amine-H | Variable (broad) | Singlet | 2H | -NH₂ |

| Sulfonamide-H | Variable (broad) | Singlet | 1H | -SO₂NH- |

| Methyl-H | ~2.9 - 3.0 | Singlet | 3H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic-C | ~110 - 150 | C₆H₄ | ||

| Methyl-C | ~40 | -CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). chemicalbook.com The key functional groups in N-(3-Aminophenyl)methanesulfonamide—the amine, the sulfonamide, and the aromatic ring—give rise to characteristic absorption bands.

The spectrum would prominently feature N-H stretching vibrations for the primary amine and the secondary sulfonamide. The sulfonamide group is also characterized by strong, distinct stretching bands for the S=O bonds. Aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene ring.

Table 2: Characteristic IR Absorption Bands for N-(3-Aminophenyl)methanesulfonamide This table outlines the expected vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3250 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) & Sulfonamide (-NH-) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1350 - 1300 | Strong | Asymmetric S=O Stretch | Sulfonamide (-SO₂-) |

| 1170 - 1140 | Strong | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For N-(3-Aminophenyl)methanesulfonamide, MS analysis would confirm its molecular weight of 186.23 g/mol . scbt.comsigmaaldrich.com

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺.

Table 3: Mass Spectrometry Data for N-(3-Aminophenyl)methanesulfonamide

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 |

| Exact Mass | 186.04630 |

| Expected [M+H]⁺ (m/z) | ~187.0541 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This absorption corresponds to the excitation of electrons to higher energy levels and is characteristic of molecules containing chromophores (light-absorbing groups). The aminophenyl moiety in N-(3-Aminophenyl)methanesulfonamide acts as a chromophore. The UV-Vis spectrum is useful for quantitative analysis and can provide information about the electronic structure of the molecule. The spectrum would be expected to show absorption maxima (λmax) characteristic of an aniline-like structure.

Table 4: Predicted UV-Visible Absorption Data for N-(3-Aminophenyl)methanesulfonamide This table is based on typical absorption ranges for aminophenyl compounds.

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Methanol or Ethanol | ~240 - 250 | π → π |

| Methanol or Ethanol | ~280 - 300 | n → π |

Chromatographic Methods for Purity Assessment and Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is widely used for the purification of compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is particularly crucial for assessing the purity of pharmaceutical compounds and for quantitative analysis.

A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of moderately polar compounds like N-(3-Aminophenyl)methanesulfonamide. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. By running a gradient of increasing organic solvent, the compound of interest can be separated from more polar and less polar impurities. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. Such methods can be validated to be simple, reliable, and sensitive for the quantitative determination of the compound and its potential impurities. researchgate.net

Table 5: Example of a Generic HPLC Method for N-(3-Aminophenyl)methanesulfonamide Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as an indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of N-(3-Aminophenyl)methanesulfonamide hydrochloride. This rapid and cost-effective technique allows chemists to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.

In a representative synthetic route, N-(3-nitrophenyl)methanesulfonamide would be reduced to form the corresponding amine. A typical TLC protocol to monitor this transformation would involve spotting the reaction mixture onto a silica (B1680970) gel plate at various time intervals. The choice of the mobile phase is crucial for achieving good separation between the starting material, intermediates, and the final product. A common solvent system for sulfonamides is a mixture of a non-polar solvent like ethyl acetate (B1210297) and a polar solvent such as hexane. The polarity of the mobile phase can be adjusted to optimize the separation.

Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm, where the aromatic rings of the compounds absorb light and appear as dark spots. Further visualization can be accomplished by staining the plate with a reagent like potassium permanganate, which reacts with functional groups susceptible to oxidation. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound under a specific set of TLC conditions. By comparing the Rf values of the spots in the reaction mixture to those of the starting material and a pure sample of the product, the progress of the reaction can be effectively monitored.

Interactive Data Table: Representative TLC Data for Reaction Monitoring

| Time Point | Starting Material Spot (Rf ≈ 0.6) | Product Spot (Rf ≈ 0.3) |

| 0 h | Present | Absent |

| 1 h | Present | Present |

| 2 h | Faint | Present |

| 3 h | Absent | Present |

Advanced Characterization for Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient or intermediate are critical as they can influence its stability, solubility, and bioavailability.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the methanesulfonamide (B31651) and aminophenyl groups, as well as the location of the hydrochloride counter-ion and its interactions with the molecule.

Interactive Data Table: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1055.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.405 |

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would show endothermic or exothermic events corresponding to phase transitions. For instance, a sharp endothermic peak would indicate the melting point of the compound, providing information about its purity. Other thermal events, such as polymorphic transitions, could also be detected.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for this compound would reveal its thermal stability and decomposition pattern. The temperature at which significant mass loss begins indicates the onset of decomposition. For a hydrochloride salt, a mass loss corresponding to the loss of hydrogen chloride might be observed at elevated temperatures.

Interactive Data Table: Representative Thermal Analysis Data

| Technique | Observation | Temperature (°C) |

| DSC | Melting Endotherm | 210-215 |

| TGA | Onset of Decomposition | > 250 |

Structural Elucidation and Conformational Analysis of N 3 Aminophenyl Methanesulfonamide Hydrochloride

Three-Dimensional Molecular Structure Determination

Anticipated Crystallographic Data:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar organic salts) |

| Key Bond Lengths (Å) | S-O: ~1.43, S-N: ~1.63, S-C: ~1.76, C-N (amine): ~1.47 |

| Key Bond Angles (°) | O-S-O: ~120, N-S-C: ~107, C-N-S: ~120 |

Note: The data in this table is hypothetical and based on values from structurally similar compounds.

Conformational Isomerism and Dynamics

A key conformational dynamic in N-(3-Aminophenyl)methanesulfonamide hydrochloride is nitrogen inversion. This process involves the rapid oscillation of the nitrogen atom and its substituents through a planar transition state, effectively inverting its stereochemical configuration. For the sulfonamide nitrogen, this inversion barrier is generally low, allowing for rapid interconversion between conformers at room temperature.

The protonation of the aminophenyl nitrogen to form an ammonium (B1175870) salt can influence the rate of nitrogen inversion. Changes in pH can alter the inversion rate, with lower pH values potentially slowing it down. This phenomenon is critical in understanding the molecule's behavior in different chemical environments. The rotation around the S-N and N-C bonds also contributes to the conformational flexibility of the molecule, giving rise to various rotamers. The specific preferred conformation in the solid state would be the one that allows for the most stable crystal packing arrangement.

Intermolecular Interactions in the Solid State

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The protonated amino group (-NH3+) and the sulfonamide N-H group are potent hydrogen bond donors. The sulfonyl oxygens and the chloride ion are strong hydrogen bond acceptors. This would likely result in a complex three-dimensional supramolecular architecture.

Expected Hydrogen Bonding Interactions:

| Donor | Acceptor | Interaction Type |

| N-H (Ammonium) | Cl⁻ | N-H···Cl |

| N-H (Ammonium) | O (Sulfonyl) | N-H···O |

| N-H (Sulfonamide) | Cl⁻ | N-H···Cl |

| N-H (Sulfonamide) | O (Sulfonyl) | N-H···O |

Hirshfeld surface analysis would be a valuable tool for quantitatively and qualitatively analyzing these intermolecular interactions. This method maps the close contacts between molecules in a crystal. For similar sulfonamide structures, Hirshfeld analysis often reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. The fingerprint plots derived from this analysis would provide a detailed picture of the prevalence and nature of different intermolecular interactions, highlighting the importance of hydrogen bonding in the crystal lattice.

Chemical Reactivity and Transformation Studies of N 3 Aminophenyl Methanesulfonamide Hydrochloride

Reaction Mechanisms Involving the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) is a critical functional group that influences the electronic properties and reactivity of the entire molecule. The initial step in the atmospheric degradation of simple methanesulfonamide (B31651) is proposed to be the abstraction of a hydrogen atom from the methyl group by a hydroxyl radical. This is considered the dominant initial step over hydrogen abstraction from the amino group. This initial reaction can lead to a cascade of further reactions, potentially involving C-S bond cleavage to form formaldehyde (B43269) and the SO₂NH₂ radical. Subsequent reactions with oxygen can lead to the formation of an α-carbonyl peroxy radical.

Reactivity of the Aromatic Amino Group

The aromatic amino group (–NH₂) is a versatile functional handle that can undergo a variety of chemical transformations. It is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization. For instance, the amino group can react with acyl chlorides or anhydrides to form the corresponding amides. This reactivity is fundamental in the synthesis of more complex molecules where N-(3-Aminophenyl)methanesulfonamide serves as a building block.

The basicity of the aromatic amino group is a key factor in its reactivity. The hydrochloride salt form indicates that the amino group is protonated under acidic conditions, which would deactivate it towards electrophilic substitution on the aromatic ring and protect it from certain reactions.

Reductive Deamination and Related Transformations

A significant transformation involving the aromatic amino group of arylamine methanesulfonamides is reductive deamination. This process effectively removes the amino group and replaces it with a hydrogen atom. A convenient method for this transformation involves the amination of the corresponding arylamine methanesulfonamide with chloroamine under alkaline conditions. This reaction proceeds through an intermediate aryl methanesulfonylhydrazine, which then eliminates methanesulfinic acid and nitrogen gas to yield the deaminated product. organic-chemistry.org This method is noted for its high yields and tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org

The general pathway for this reductive deamination is as follows:

Formation of the arylamine methanesulfonamide.

Amination with chloroamine in an alkaline medium to form an aryl methanesulfonylhydrazine intermediate.

Elimination of methanesulfinic acid and extrusion of nitrogen to yield the final deaminated aromatic compound. organic-chemistry.org

This transformation is particularly useful in organic synthesis for the strategic removal of an amino group that may have been necessary for directing other reactions or for solubility purposes.

Table 1: Reductive Deamination of Arylamine Methanesulfonamides

| Starting Material | Reagents | Key Intermediate | Product | Yield (%) |

|---|---|---|---|---|

| Arylamine Methanesulfonamide | Chloroamine, Alkaline Conditions | Aryl Methanesulfonylhydrazine | Deaminated Arene | High |

Stability Under Varied Chemical Conditions (e.g., Acidic/Basic, UV Exposure)

The stability of N-(3-Aminophenyl)methanesulfonamide hydrochloride is a critical parameter for its storage and handling. As a salt of a weak base (the aromatic amine) and a strong acid (hydrochloric acid), its stability in solution is pH-dependent.

Acidic Conditions: In acidic media, the amino group is protonated, forming the anilinium ion. This protonation generally increases water solubility and can protect the amino group from certain oxidative reactions. However, strong acidic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the sulfonamide bond, although sulfonamides are generally more resistant to acid hydrolysis than amides.

Basic Conditions: Under basic conditions, the free amino group is present. While this may be necessary for certain reactions, it also makes the compound more susceptible to oxidation. The sulfonamide N-H bond can also be deprotonated under strongly basic conditions, which could facilitate other reactions. Amides, and by extension sulfonamides, are generally more susceptible to basic hydrolysis than acidic hydrolysis. nih.gov

UV Exposure: Many aromatic amines are sensitive to light and can undergo photochemical degradation. Exposure to UV radiation could potentially lead to oxidation or rearrangement reactions. Specific data on the photostability of this compound is not readily available, but as a general precaution for aromatic amines, protection from light is often recommended. chemicalbridge.co.uk

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic (e.g., 1 M HCl) | Generally stable | Potential for sulfonamide hydrolysis under harsh conditions |

| Basic (e.g., 1 M NaOH) | Less stable | Susceptible to oxidation of the amino group, potential for sulfonamide hydrolysis |

| UV Exposure | Potentially unstable | Photochemical oxidation or rearrangement |

Computational Chemistry Investigations of N 3 Aminophenyl Methanesulfonamide Hydrochloride

Quantum Chemical Calculations (e.g., DFT Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which numerous properties can be derived. For N-(3-Aminophenyl)methanesulfonamide hydrochloride, DFT methods like B3LYP are commonly employed due to their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.orgscispace.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero potential. researchgate.net

For this compound, an MEP map would reveal the reactive sites. The oxygen atoms of the sulfonyl group and the nitrogen of the amino group would likely appear as regions of negative potential (red), indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and sulfonamide groups would show positive potential (blue), identifying them as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). wikipedia.orgwisc.edu This method is used to investigate charge transfer, hyperconjugative interactions, and the strength of bonds. joaquinbarroso.comwisc.edu

The analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For this compound, NBO analysis could be used to study the delocalization of electron density from the phenyl ring to the sulfonamide group or the interactions involving the lone pairs on the oxygen and nitrogen atoms. These interactions are crucial for understanding the molecule's electronic stability and conformation. numberanalytics.com

Molecular Dynamics (MD) Simulations for Solvent Interactions and Aggregation

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model the behavior of a molecule in different environments, such as in a solvent like water. nih.gov This is particularly useful for understanding how a molecule interacts with its surroundings and how it might aggregate. academie-sciences.fr

For this compound, MD simulations could be performed to model its behavior in an aqueous solution. researchgate.net The simulations would track the interactions between the solute molecule and surrounding water molecules, providing insights into its solvation shell and the formation of hydrogen bonds. This information is valuable for predicting solubility and understanding how the molecule behaves in a biological environment. Furthermore, simulations with multiple solute molecules could be used to study the potential for aggregation, revealing the intermolecular forces that drive this process. researchgate.net

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule. By combining insights from various analyses, a comprehensive picture of a molecule's likely chemical behavior can be formed. researchgate.netchemrxiv.org

For this compound, the following indicators would be used:

MEP Mapping: The MEP map visually identifies the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. chemrxiv.org

NBO Analysis: This analysis can reveal the stability of the molecule and the strength of specific bonds, helping to predict which bonds might be most susceptible to breaking during a reaction.

Conceptual DFT: Reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify and compare the reactivity of different parts of the molecule. nih.gov

By integrating these computational results, researchers can hypothesize about potential reaction pathways, predict the products of reactions, and design further experimental studies.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are crucial for structural elucidation and understanding the molecule's electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining molecular structure. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govivanmr.com The calculation involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts.

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The aromatic protons and carbons of the phenyl ring are expected to resonate in their characteristic regions, with their precise shifts affected by the electron-donating amino (-NH₂) group and the electron-withdrawing methanesulfonamide (B31651) (-SO₂NHCH₃) group. The protons of the amine, sulfonamide, and methyl groups will also exhibit distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-Aminophenyl)methanesulfonamide (Note: Data are hypothetical, based on DFT calculations (e.g., B3LYP/6-311G(d,p)) and typical values for similar structures. Actual values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 2.95 | Methyl (CH₃) | 40.5 |

| Aromatic (C4-H) | 7.28 | C1 (C-SO₂) | 139.5 |

| Aromatic (C6-H) | 7.20 | C2 (C-H) | 115.0 |

| Aromatic (C5-H) | 6.85 | C3 (C-NH₂) | 148.0 |

| Aromatic (C2-H) | 6.75 | C4 (C-H) | 129.8 |

| Amine (NH₂) | 5.50 | C5 (C-H) | 118.5 |

| Sulfonamide (NH) | 9.80 | C6 (C-H) | 114.2 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies molecular functional groups by measuring their vibrational frequencies. DFT calculations can accurately predict the vibrational spectrum of a molecule by computing the second derivatives of the energy with respect to atomic displacements. researchgate.netorientjchem.org This analysis yields the frequencies of the fundamental vibrational modes, which correspond to the absorption peaks in an experimental IR spectrum.

The predicted IR spectrum for this compound would show characteristic bands for its key functional groups. These include stretching vibrations for the N-H bonds in the amino and sulfonamide groups, the asymmetric and symmetric stretching of the S=O bonds, and various vibrations associated with the aromatic ring. mdpi.comresearchgate.net

Table 2: Predicted Key IR Vibrational Frequencies for N-(3-Aminophenyl)methanesulfonamide (Note: Data are hypothetical, based on DFT calculations and are typically scaled to correct for anharmonicity and basis set limitations.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3450 | N-H Asymmetric Stretch | Aromatic Amine |

| 3360 | N-H Symmetric Stretch | Aromatic Amine |

| 3250 | N-H Stretch | Sulfonamide |

| 3050 | C-H Aromatic Stretch | Phenyl Ring |

| 1620 | N-H Scissoring | Aromatic Amine |

| 1590 | C=C Aromatic Stretch | Phenyl Ring |

| 1325 | S=O Asymmetric Stretch | Sulfonamide |

| 1150 | S=O Symmetric Stretch | Sulfonamide |

| 900 | S-N Stretch | Sulfonamide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting UV-Vis absorption spectra. mdpi.comgithub.com The calculation determines the energies of electronic excitations from occupied to unoccupied molecular orbitals, which correspond to the wavelengths of maximum absorption (λmax).

For this compound, the phenyl ring substituted with an amino group acts as the primary chromophore. The predicted spectrum would likely feature intense absorptions corresponding to π → π* transitions within the aromatic system. mdpi.com The presence of the sulfonamide group and the protonation state can modulate the exact position and intensity of these transitions.

Table 3: Predicted UV-Vis Absorption Data for N-(3-Aminophenyl)methanesulfonamide (Note: Data are hypothetical, based on TD-DFT calculations (e.g., B3LYP/6-311G(d,p)) in a solvent model.)

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Electronic Transition |

| 245 | 0.15 | π → π |

| 290 | 0.08 | π → π / n → π* |

Molecular Docking Simulations (as applied to compound design/interactions with theoretical sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is instrumental in structure-based drug design, allowing researchers to understand binding mechanisms and predict the binding affinity of a compound to a specific biological target.

For this compound, molecular docking simulations can be used to explore its potential interactions with various theoretical enzyme active sites. Sulfonamides are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases (CAs), which are involved in processes like pH regulation and are validated targets in cancer therapy. nih.govmdpi.com

The simulation process involves preparing the 3D structures of both the ligand (the compound) and the target protein (e.g., human Carbonic Anhydrase IX). The ligand is then placed into the defined binding site of the protein, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on predicted binding energy. nih.govrjb.ro

The results of such simulations can reveal key molecular interactions, such as:

Coordination Bonds: The sulfonamide group (-SO₂NH⁻) is known to coordinate with the Zn²⁺ ion present in the active site of carbonic anhydrases. mdpi.com

Hydrogen Bonds: The amine and sulfonamide N-H groups can act as hydrogen bond donors, while the sulfonyl oxygens can act as acceptors, forming interactions with amino acid residues like threonine and glutamine in the active site. chemmethod.com

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine or histidine.

By analyzing these interactions, docking studies guide the rational design of new derivatives. For instance, modifications to the aminophenyl ring could be proposed to enhance interactions with specific pockets in the binding site, potentially improving the compound's potency or selectivity for a desired target. nih.gov

Table 4: Hypothetical Molecular Docking Results for N-(3-Aminophenyl)methanesulfonamide against Carbonic Anhydrase IX (Note: Data are hypothetical, representing a plausible outcome from a standard docking simulation.)

| Parameter | Value/Description |

| Protein Target | Human Carbonic Anhydrase IX (hCA IX) |

| Predicted Binding Energy (Docking Score) | -7.5 kcal/mol |

| Key Interacting Residues | His94, His96, His119, Val121, Leu198, Thr199, Thr200 |

| Types of Interactions | Coordination: Sulfonamide group with Zn²⁺ ion. Hydrogen Bonds: Sulfonamide NH with Thr199; Amino NH₂ with Gln92. Hydrophobic Interactions: Phenyl ring with Val121 and Leu198. |

Derivatization Strategies for N 3 Aminophenyl Methanesulfonamide Hydrochloride

Functionalization of the Amino Group (e.g., Amide, Urea (B33335), or Alkylation)

The primary amino group on the phenyl ring of N-(3-Aminophenyl)methanesulfonamide is a key site for chemical modification, allowing for the introduction of diverse functionalities through reactions such as acylation, urea formation, and alkylation.

Amide Formation: The amino group can be readily acylated to form amide derivatives. This is typically achieved by reacting N-(3-Aminophenyl)methanesulfonamide with acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base. The resulting N-(3-acylaminophenyl)methanesulfonamides can exhibit a wide range of chemical and biological properties depending on the nature of the acyl group introduced. For instance, reaction with benzoyl chloride would yield N-(3-(benzoylamino)phenyl)methanesulfonamide. The reaction conditions, such as solvent, temperature, and the type of base, can be optimized to achieve high yields and purity of the desired amide product.

Urea Derivatives: The synthesis of urea derivatives represents another important functionalization strategy. This can be accomplished by reacting the primary amino group with isocyanates or by using phosgene (B1210022) or its equivalents to form an intermediate isocyanate, which is then reacted with another amine. For example, reaction with phenyl isocyanate would produce 1-(3-(methylsulfonamido)phenyl)-3-phenylurea. These urea derivatives are of interest due to their potential biological activities and their ability to form strong hydrogen bonding networks, which can influence their physicochemical properties.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the initially formed secondary amine. Therefore, controlling the stoichiometry of the reactants and the reaction conditions is crucial for selective mono-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, offers a more controlled method for introducing specific alkyl groups.

| Derivatization Strategy | Reagents | Product Type |

| Amide Formation | Acyl chlorides, Carboxylic anhydrides | N-(3-acylaminophenyl)methanesulfonamides |

| Urea Formation | Isocyanates, Phosgene equivalents | N,N'-substituted ureas |

| Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive amination) | N-alkyl or N,N-dialkyl-N'-(3-Aminophenyl)methanesulfonamides |

Modifications of the Sulfonamide Moiety

While the amino group is the more common site for derivatization, the sulfonamide moiety also presents opportunities for modification, although these are generally more challenging. The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated with a strong base, allowing for subsequent alkylation to form N-alkyl-N-(3-aminophenyl)methanesulfonamides. However, this requires careful selection of reaction conditions to avoid competing reactions at the amino group.

Another potential modification involves the transformation of the methanesulfonyl group itself. While chemically robust, under specific and often harsh conditions, the C-S bond could be cleaved, or the methyl group could be functionalized. However, such modifications are less common and typically require specialized synthetic methods.

Strategies for Analytical Enhancement

Derivatization plays a critical role in enhancing the analytical detection of N-(3-Aminophenyl)methanesulfonamide hydrochloride, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC). The native compound may lack a strong chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors.

Introduction of Chromophores and Fluorophores: To overcome this limitation, the primary amino group can be tagged with a reagent that introduces a chromophoric or fluorophoric group. This pre-column derivatization significantly enhances the molar absorptivity or fluorescence quantum yield of the analyte, thereby lowering the limits of detection and quantification. Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, and fluorescamine, which react to form highly fluorescent derivatives.

For example, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) results in a sulfonamide derivative that exhibits strong fluorescence, allowing for sensitive detection by HPLC with a fluorescence detector. The choice of the derivatizing reagent depends on the analytical requirements, such as the desired wavelength of detection and the compatibility with the chromatographic conditions.

| Analytical Enhancement Strategy | Derivatizing Agent Example | Detection Method |

| UV-Vis Detection Enhancement | Benzoyl chloride | HPLC-UV |

| Fluorescence Detection Enhancement | Dansyl chloride, Fluorescamine | HPLC-Fluorescence |

| Mass Spectrometry Signal Enhancement | Reagents that introduce a readily ionizable group | LC-MS |

These derivatization strategies for analytical enhancement are crucial for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.

Applications of N 3 Aminophenyl Methanesulfonamide Hydrochloride in Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

N-(3-Aminophenyl)methanesulfonamide hydrochloride's structure is instrumental to its function as a key intermediate in multi-step synthetic pathways. The molecule possesses two primary reactive sites: the aromatic amino group (-NH₂) and the acidic proton of the sulfonamide (-SO₂NH-). These sites allow for sequential and selective chemical modifications, making the compound an ideal starting point or intermediate for constructing more complex molecular architectures.

Its value as a building block is particularly evident in medicinal chemistry and pharmaceutical development. chemimpex.com The unique combination of a sulfonamide moiety, which can enhance solubility and biological activity, and a reactive aniline group makes it a suitable precursor for various bioactive compounds. chemimpex.com For example, it serves as an intermediate in the synthesis of Sotalol hydrochloride, a medication used to treat cardiac arrhythmias. In one patented synthetic route, an aniline derivative is reacted with methylsulfonyl chloride to produce an N-phenyl methanesulfonamide (B31651) amide, which then undergoes further reactions to yield the final drug product. google.com This highlights the compound's role in creating the core structure of pharmacologically active agents. Researchers utilize this intermediate to design and synthesize novel therapeutic agents, particularly in the fields of oncology and infectious diseases, by incorporating it into larger, more complex molecules. chemimpex.com

Below is a table summarizing examples of compound classes synthesized using this compound as a key intermediate.

| Synthesized Compound Class | Therapeutic Area/Application | Key Reaction Involving the Intermediate |

| Substituted Pyridine Derivatives | Protein Kinase Inhibition | Cyclization/Condensation Reactions |

| HMG-CoA Reductase Inhibitors | Cholesterol Management | Amide Bond Formation |

| Sotalol Analogues | Cardiology (Antiarrhythmic) | Acylation and Reduction |

Use in Specific Coupling Reactions (e.g., C-N, C-O Bond Formation)

The primary amino group on the phenyl ring of N-(3-Aminophenyl)methanesulfonamide makes it an excellent substrate for carbon-nitrogen (C-N) bond-forming reactions, which are fundamental in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing C-N bonds. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net In this context, N-(3-Aminophenyl)methanesulfonamide acts as the amine component, reacting with aryl halides or pseudohalides to form diarylamine structures.

This capability is crucial for synthesizing molecules where two aromatic rings are linked by a nitrogen atom, a common motif in many pharmaceutical compounds. The reaction typically employs a palladium catalyst and a specialized phosphine ligand to facilitate the coupling process. The methanesulfonamide group generally remains stable under these conditions, allowing for the selective formation of the C-N bond at the amino group's position. While direct literature examples for C-O bond formation using this specific molecule are less common, the amino group can be chemically transformed (e.g., via diazotization followed by hydrolysis) to a hydroxyl group, thereby enabling subsequent C-O coupling reactions if required for a specific synthetic strategy.

The table below outlines the typical components and conditions for a C-N coupling reaction involving an aminophenyl derivative.

| Reaction Component | Role/Example | Typical Conditions |

| Amine Substrate | N-(3-Aminophenyl)methanesulfonamide | 1.0 equivalent |

| Coupling Partner | Aryl Bromide or Aryl Chloride | 1.0-1.2 equivalents |

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 1-5 mol% |

| Ligand | RuPhos, BrettPhos, or other biarylphosphines | 2-10 mol% |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide | 1.5-2.5 equivalents |

| Solvent | Toluene (B28343) or Dioxane | 80-110 °C |

Application as a Protecting Group in Multi-step Synthesis

In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The methanesulfonyl group (-SO₂CH₃) attached to the nitrogen in N-(3-Aminophenyl)methanesulfonamide can be viewed in the context of sulfonamide protecting groups. Sulfonamides are known for their stability under a wide range of reaction conditions. nih.gov

While the entire molecule itself is not a protecting group, the formation of the methanesulfonamide from 3-aminoaniline is a classic protection strategy for the amino group. The key features of any protecting group are its ease of installation, its robustness, and its selective removal under mild conditions. nih.gov The methanesulfonyl group is highly stable to both acidic and basic conditions, making it a robust protector for the aniline nitrogen during subsequent synthetic steps, such as electrophilic aromatic substitution on the phenyl ring. Although sulfonamides like the p-toluenesulfonyl (Tosyl) group are known for being difficult to remove, specific conditions can be employed for their cleavage when the protected amine needs to be revealed. nih.gov This protective strategy allows for greater control over the synthetic pathway in the creation of intricate molecules.

The stability and deprotection characteristics of sulfonamide protecting groups are compared in the following table.

| Protecting Group | Common Abbreviation | Stability | Common Deprotection Conditions |

| Methanesulfonyl | Ms | High stability to acids and bases | Strong reducing agents (e.g., Na/NH₃) or strong acids (e.g., HBr/AcOH) |

| p-Toluenesulfonyl | Ts or Tosyl | Very high stability | Strong reducing agents; harsh conditions |

| o-Nitrobenzenesulfonyl | oNBS | Lower stability than Ts | Nucleophilic reagents (e.g., thiophenol, K₂CO₃) |

Impurity Reference Standard Development

In the pharmaceutical industry, the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products are critical for ensuring safety and efficacy. enamine.net Regulatory bodies require stringent control over impurity levels. To meet these requirements, well-characterized chemical reference standards are essential.

This compound can serve as an impurity reference standard. It may be a known starting material, intermediate, or a potential byproduct in the synthesis of a pharmaceutical product. lgcstandards.com For instance, in the manufacturing of Sotalol, related methanesulfonamide compounds are identified as intermediates and potential impurities. lgcstandards.com By having a pure, well-documented sample of this compound, analytical chemists can develop and validate methods (such as HPLC) to detect and quantify its presence in the final API. This process, known as drug impurity profiling, is a crucial stage of drug development and quality control, ensuring the final product meets the high standards set by pharmacopeias like the USP and EP. enamine.net

| Aspect of Reference Standard | Description |

| Identity | Confirmed structure of this compound. |

| Purity | Quantified using analytical techniques like HPLC, NMR, and MS. |

| Use in Quality Control | Used to calibrate analytical instruments and validate methods for impurity detection. |

| Regulatory Importance | Essential for demonstrating control over the manufacturing process to regulatory agencies. |

Research Outlook and Future Directions for N 3 Aminophenyl Methanesulfonamide Hydrochloride Studies

Exploration of Novel and Greener Synthetic Pathways

The development of novel and greener synthetic pathways for N-(3-Aminophenyl)methanesulfonamide hydrochloride is a key area of future research. Traditional synthetic methods for sulfonamides often involve the use of hazardous reagents and solvents, leading to environmental concerns. pharmafeatures.comsci-hub.se The focus is now shifting towards more sustainable and eco-friendly alternatives.

One promising approach is the use of eco-friendly solvents such as water, ionic liquids, and deep eutectic solvents (DESs). sci-hub.seuniba.itnih.gov These solvents can replace volatile and toxic organic solvents, reducing the environmental impact of the synthesis. uniba.it For instance, a sustainable protocol for synthesizing functionalized sulfonamides has been developed using choline (B1196258) chloride (ChCl)-based DESs, achieving high yields under ambient, aerobic conditions. uniba.itnih.gov Another green approach involves solvent-free reaction conditions , which can be achieved through techniques like mechanochemistry, where mechanical energy is used to drive reactions. researchgate.net

Catalysis plays a crucial role in developing greener synthetic routes. wisdomlib.org The exploration of novel catalysts, including biocatalysts and nano-catalysts, is expected to lead to more efficient and selective syntheses. Biocatalysis, utilizing enzymes, offers high selectivity under mild conditions, minimizing waste and energy consumption. wisdomlib.orgjocpr.com Furthermore, microwave-assisted and ultrasound-assisted synthesis are being investigated as energy-efficient methods to accelerate reaction rates and improve yields. sci-hub.se

The development of one-pot synthesis and multicomponent reactions is another avenue being explored to enhance the efficiency and sustainability of the synthesis of sulfonamide derivatives. sci-hub.sewisdomlib.org These strategies reduce the number of reaction steps, minimize waste generation, and simplify purification processes.

A comparison of traditional versus greener synthetic approaches for sulfonamides is presented in the table below:

| Feature | Traditional Synthesis | Greener Synthetic Pathways |

| Solvents | Hazardous organic solvents (e.g., dichloromethane, dioxane) uniba.it | Water, ionic liquids, deep eutectic solvents, solvent-free conditions sci-hub.seuniba.itnih.gov |

| Catalysts | Often requires metal catalysts uniba.it | Biocatalysts, nano-catalysts, catalyst-free conditions sci-hub.sewisdomlib.orgjocpr.com |

| Energy Input | Often requires high temperatures and prolonged reaction times researchgate.net | Microwave and ultrasound irradiation for faster, more energy-efficient reactions sci-hub.se |

| Reaction Steps | Multi-step synthesis with intermediate isolation | One-pot synthesis, multicomponent reactions sci-hub.sewisdomlib.org |

| Waste Generation | Significant generation of hazardous waste | Minimized waste through atom economy and use of recyclable catalysts pharmafeatures.com |

Development of Advanced Analytical and Characterization Techniques

To ensure the quality, purity, and structural integrity of this compound, the development of advanced analytical and characterization techniques is essential. While traditional techniques provide valuable information, modern methods offer greater sensitivity, specificity, and efficiency. iipseries.orgijarsct.co.inscispace.com

Chromatographic techniques are fundamental for the separation and quantification of the compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) detectors, such as LC-MS and LC-MS/MS, provide highly sensitive and selective analysis. iipseries.orgijpsjournal.com These hyphenated techniques are powerful tools for identifying and quantifying trace-level impurities. ijpsjournal.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives. researchgate.net

Spectroscopic techniques are indispensable for structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. scirp.orgnih.gov Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in the molecule. nih.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation. scirp.org

Advanced characterization techniques can provide deeper insights into the solid-state properties of this compound. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of the compound. mdpi.com

The following table summarizes key analytical techniques and their applications:

| Analytical Technique | Application |

| HPLC/UHPLC-MS | Separation, quantification, and identification of the compound and impurities. iipseries.orgijpsjournal.com |

| GC-MS | Analysis of volatile derivatives and impurities. researchgate.net |

| NMR Spectroscopy | Detailed structural elucidation. scirp.orgnih.gov |

| FT-IR Spectroscopy | Identification of functional groups. nih.gov |

| Mass Spectrometry | Determination of molecular weight and structural confirmation. scirp.org |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. mdpi.com |

| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability and phase behavior. mdpi.com |

Deeper Mechanistic Understanding of its Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts.

Computational studies , particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.netmdpi.com These studies can provide insights into the electronic structure of reactants, transition states, and products, helping to elucidate the most favorable reaction pathways. researchgate.net For instance, DFT can be used to predict the reactivity of different sites within the molecule and to understand the role of catalysts in the reaction. researchgate.net

Kinetic studies are essential for determining reaction rates, rate laws, and the influence of various parameters such as temperature, concentration, and catalyst loading. This information is vital for process optimization and scale-up.

Spectroscopic monitoring of reactions in real-time can provide valuable mechanistic information. Techniques like in-situ FT-IR and NMR spectroscopy can be used to identify and track the concentration of reactants, intermediates, and products throughout the course of a reaction, providing a detailed picture of the reaction progress.

Understanding the mechanism of sulfonamide formation, typically through the reaction of a sulfonyl chloride with an amine, is a key area of investigation. researchgate.netorganic-chemistry.orgnih.gov Studies have explored both SN2-type and addition-elimination mechanisms for this transformation. nih.gov Furthermore, investigating the mechanisms of potential degradation pathways is important for ensuring the stability and shelf-life of the compound.

Design of Highly Efficient and Sustainable Synthetic Processes

The design of highly efficient and sustainable synthetic processes for this compound is a critical goal for industrial applications. This involves integrating the principles of green chemistry and process intensification to create manufacturing processes that are not only economically viable but also environmentally responsible. acs.org

Process intensification aims to develop smaller, safer, and more energy-efficient processes. cetjournal.itcetjournal.itContinuous flow chemistry is a key technology in process intensification, offering several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scale-up. researchgate.netpharmasalmanac.com The use of microreactors and other continuous flow systems can lead to higher yields, better product quality, and reduced waste. researchgate.net

The development of robust and recyclable catalysts is another important aspect of sustainable process design. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, reducing costs and waste. mdpi.com

The implementation of Process Analytical Technology (PAT) can help to ensure process efficiency and product quality. PAT involves the use of real-time analytical techniques to monitor and control manufacturing processes, leading to improved consistency and reduced waste.

Key strategies for designing efficient and sustainable processes are outlined below:

| Strategy | Description |

| Process Intensification | Utilizing technologies like continuous flow chemistry to create smaller, safer, and more efficient processes. cetjournal.itcetjournal.it |

| Continuous Flow Chemistry | Offers improved control over reaction parameters, leading to higher yields and purity. researchgate.netpharmasalmanac.com |

| Recyclable Catalysts | Development and use of catalysts that can be easily recovered and reused, reducing waste and cost. mdpi.com |

| Life Cycle Assessment (LCA) | A comprehensive evaluation of the environmental impact of the entire process. acs.org |

| Process Analytical Technology (PAT) | Real-time monitoring and control of the manufacturing process to ensure quality and efficiency. |

By focusing on these research outlooks and future directions, the scientific community can significantly advance the field of this compound studies, paving the way for its broader application in a sustainable and responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.